Forsythide
Description
Historical Perspectives on Forsythia Species in Traditional Medicine Research
The genus Forsythia, particularly Forsythia suspensa (Thunb.) Vahl, known as Lianqiao in Chinese, holds a significant place in Traditional Chinese Medicine (TCM) with a documented history spanning at least 4,000 years. kew.org The dried fruits of Forsythia suspensa, referred to as Forsythia Fructus, are a staple in numerous traditional herbal formulations. researchgate.netresearchgate.net Historically, Forsythia has been employed to address a wide array of ailments, including carbuncles, scrofula, gall tumors, malignant ulcers, gonorrhea, nephritis, erysipelas, fevers, and various forms of inflammation. researchgate.netdrugs.com It has also been traditionally prescribed for upper respiratory tract conditions and is recognized for its reputed diuretic and cardiovascular tonic properties. drugs.com These long-standing traditional applications provided the initial impetus for scientific investigations aimed at identifying and characterizing the chemical constituents responsible for its observed therapeutic effects.
Evolution of Scientific Inquiry into Forsythide and Analogous Phenylethanoid Glycosides
The trajectory of scientific inquiry into Forsythia species has progressed from the study of crude plant extracts to the precise isolation and comprehensive characterization of individual bioactive compounds. mdpi.comresearchgate.net Early phytochemical analyses of Forsythia revealed a rich diversity of chemical classes, including lignans (B1203133), flavonoids, terpenoids, and notably, phenylethanoid glycosides (PhGs). mdpi.comresearchgate.nettechscience.com
This compound itself was identified as a naturally occurring iridoid glucoside, first isolated from the fresh leaves of Forsythia viridissima Lindl. oup.com Concurrently, substantial research efforts were directed towards phenylethanoid glycosides, such as forsythoside (B13851194) A and forsythoside B, which are also abundantly present in Forsythia suspensa and are well-regarded for their pharmacological attributes. researchgate.netmdpi.comresearchgate.netnih.govmdpi.comnih.gov The advancement of sophisticated analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in enabling the detailed characterization of the complex metabolome of Forsythia and the elucidation of the intricate structures of these compounds. mdpi.comnih.govacs.org
Significance of this compound within Natural Product Chemistry
This compound holds significance in natural product chemistry as a representative iridoid glucoside. Iridoids constitute a class of monoterpenoids that are typically found in plants as glycosides, most frequently linked to glucose. oup.comnih.govwikipedia.org Its presence in Forsythia viridissima positions it within the Oleaceae family, a botanical group recognized for containing iridoids derived from what is termed the "this compound pathway." oup.comnih.govresearchgate.net
Scope and Objectives of Contemporary this compound Research
Contemporary research endeavors concerning this compound encompass its chemical synthesis and the exploration of its derivatives. For instance, the stereocontrolled synthesis of this compound aglycon dimethyl ester has been successfully reported. oup.com
Current studies also focus on investigating the potential applications of this compound and its derivatives. This compound dimethyl ester, for example, has been examined for its promising anti-inflammatory and antitumor properties. Its mechanisms of action in these contexts are believed to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species, as well as the induction of cell cycle arrest and apoptosis in cancer cells. Further objectives in this compound research include a deeper understanding of its biosynthesis, its potential utility as a chemical biomarker for distinguishing different Forsythia varieties based on their metabolite profiles, and a comprehensive elucidation of its specific biological activities as a distinct iridoid glucoside. mdpi.comresearchgate.nettechscience.complos.org The overarching goal is to fully characterize its chemical properties and explore its unique contributions to the pharmacological landscape of Forsythia species.
Data Tables
Table 1: Key Compounds in Forsythia Species and Their Characteristics
| Compound Name | Compound Class | Molecular Formula | Molecular Weight ( g/mol ) | Primary Source Plant |
| This compound | Iridoid Glucoside | C₁₆H₂₂O₁₁ | 390.34 | Forsythia viridissima |
| Forsythoside A | Phenylethanoid Glycoside | C₂₉H₃₆O₁₅ | 624.6 | Forsythia suspensa |
| Forsythoside B | Phenylethanoid Glycoside | C₃₄H₄₄O₁₉ | 756.707 | Forsythia suspensa |
| Suspensaside | Phenylethanoid Glycoside | C₂₉H₃₆O₁₆ | 622.6 | Forsythia suspensa |
| Forsythoside E | Phenylethanoid Glycoside | C₂₀H₃₀O₁₂ | 462.4 | Forsythia suspensa |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O11 |
|---|---|
Molecular Weight |
390.34 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylic acid |
InChI |
InChI=1S/C16H22O11/c17-3-8-10(18)11(19)12(20)16(26-8)27-15-9-5(1-2-6(9)13(21)22)7(4-25-15)14(23)24/h4-6,8-12,15-20H,1-3H2,(H,21,22)(H,23,24)/t5-,6+,8-,9+,10-,11+,12-,15+,16+/m1/s1 |
InChI Key |
CBXLCEGPMWRVQS-ALJFVJQCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C(=O)O |
Synonyms |
forsythide |
Origin of Product |
United States |
Botanical Origin and Natural Occurrence of Forsythide
Varietal and Organ-Specific Accumulation of Forsythide and Related Metabolites
The concentration of this compound and other related compounds varies significantly between different species, varieties, and even within different organs of the same plant.
Comparative Analysis of Fruits, Leaves, and Stems
Research into the distribution of this compound (often referred to as forsythiaside or forsythoside (B13851194) A in scientific literature) within Forsythia suspensa has yielded varied results, suggesting that accumulation patterns can be complex. The primary organs of interest for their this compound content are the fruits, leaves, and stems.
Studies have shown that the leaves of F. suspensa are a significant source of the compound. The main polyphenolic compounds in the leaves are forsythiaside, phillyrin (B1677687), and pinoresinol (B1678388) β-d-glucoside, with some reports indicating that their levels are higher in the leaves than in the fruit. nih.gov One analysis found the forsythiaside content in leaves to range from 0.4% to 5%. nih.gov Another metabolomic study also concluded that the relative contents of this compound and forsythiaside A were higher in leaves than in fruits.
Conversely, other research using high-performance liquid mass spectrometry found that the concentration of forsythoside A was highest in the fruit, slightly lower in the leaves, and significantly lower in the stems. researchgate.net This suggests that while both leaves and fruits are major accumulation sites, the fruit may have a higher concentration under certain conditions. The stems consistently show the lowest levels of the compound. researchgate.net
| Plant Organ | Relative this compound (Forsythoside A) Content | Supporting Sources |
|---|---|---|
| Fruit | Highest | researchgate.net |
| Leaf | High (Potentially higher than fruit) | nih.govresearchgate.net |
| Stem | Lowest | researchgate.net |
Influence of Developmental Stages on Metabolite Profiles
The timing of harvest plays a critical role in the concentration of this compound, particularly in the fruit. In traditional Chinese medicine, the fruit of Forsythia suspensa, Forsythiae Fructus, is harvested at two distinct stages of maturity: as green, unripe fruit (known as "Qingqiao") and as fully ripe, yellow fruit ("Laoqiao"). medicinalforestgardentrust.org
Scientific analysis has confirmed that the chemical composition differs significantly between these two stages. An NMR-based metabolomics study revealed that the unripe, green fruit contained higher levels of forsythoside A compared to the ripe fruit. nih.gov This study also found higher concentrations of other related compounds, such as forsythoside C, cornoside, rutin (B1680289), and phillyrin, in the green fruit. nih.gov Conversely, the ripe fruit had higher levels of rengyol and β-glucose. nih.gov Another study that examined four different stages of fruit development confirmed that the levels of various metabolites, including 14 Forsythia-related compounds, varied significantly among the different stages.
| Fruit Developmental Stage | Common Name | Relative Forsythoside A Content | Source |
|---|---|---|---|
| Green (Unripe) | Qingqiao | Higher | nih.gov |
| Ripe | Laoqiao | Lower | nih.gov |
Biosynthetic Pathways and Regulation of Forsythide Metabolism
Transcriptomic and Proteomic Insights into Metabolic Regulation
Gene Expression Profiling of Biosynthetic Enzymes
Gene expression profiling serves as a powerful tool for identifying the enzymes and genes involved in the biosynthesis of secondary metabolites in Forsythia. Studies have screened candidate genes presumed to be part of the biosynthetic pathways for lignans (B1203133) and phenylethanoid glycosides, identifying them as co-expressed genes. nih.govresearchgate.net For instance, three unigenes annotated as acyltransferase have been predicted to be associated with the biosynthesis of acteoside and forsythoside (B13851194) A, based on their expression patterns and phylogenetic analysis. nih.govresearchgate.net
Further investigations have revealed the involvement of specific enzymes in lignan (B3055560) biosynthesis within Forsythia koreana, including pinoresinol-lariciresinol reductase (PLR) and matairesinol (B191791) O-methyltransferase (MOMT). These enzymes catalyze the conversion of pinoresinol (B1678388) to lariciresinol (B1674508) and matairesinol to arctigenin, respectively. wikipedia.orgnih.gov Genomic and transcriptomic data have also led to the identification of 46 candidate genes implicated in the synthesis of forsythin and forsythoside A. thegoodscentscompany.com
Comparative Transcriptome Analysis Across Forsythia Species
Comparative transcriptome analyses have been instrumental in understanding the genetic basis of secondary metabolite production across different Forsythia species, including F. suspensa, F. viridissima, and F. koreana. nih.govresearchgate.netpubcompare.ai These studies involve de novo transcriptome sequencing and assembly, yielding a substantial number of unigenes for each species, as detailed in Table 1. nih.govresearchgate.net
Table 1: Unigene Counts from De Novo Transcriptome Sequencing of Forsythia Species
| Forsythia Species | Unigene Count | Source Tissue |
| F. suspensa | 81,913 | Leaf and Flower |
| F. viridissima | 88,491 | Leaf and Flower |
| F. koreana | 69,458 | Leaf and Flower |
The annotated unigenes were classified using gene ontology terms and KEGG pathways, enabling a comparative analysis of the transcriptomes across the three species. nih.govresearchgate.net A high correlation in gene expression was observed in leaf tissues across all species. nih.govresearchgate.net This analysis has been crucial in identifying candidate genes for lignan and phenylethanoid glycoside biosynthesis, which exhibit high expression in the leaves of F. viridissima and F. koreana. nih.govresearchgate.net Metabolome analysis in F. suspensa leaves and fruits has further demonstrated statistically significant correlations between various compounds, such as forsythoside B and 11-methyl-forsythide, and forsythialan B and phillygenin, suggesting interconnected biosynthetic pathways and shared precursors. hmdb.caontosight.ainih.govthegoodscentscompany.comuni.lu
Metabolic Engineering Approaches for Enhanced Forsythide Production
Metabolic engineering offers a promising avenue for enhancing the production of valuable compounds, including this compound and related lignans, in Forsythia species. wikipedia.orgnih.gov
Genetic Manipulation of Forsythia Species for Compound Accumulation
Genetic manipulation techniques have been employed to engineer Forsythia species for enhanced accumulation of specific compounds. A notable achievement involves the heterologous expression of the CYP81Q1 gene from Sesamum in Forsythia leaf explants. This genetic modification enabled the transgenic Forsythia plants to produce sesamin (B1680957) and its intermediate, piperitol. wikipedia.orgnih.govresearchgate.net This production was observed to be stable and efficient, even after vegetative propagation. wikipedia.orgnih.gov
Furthermore, double-transgenic Forsythia koreana (Fk) cells, known as CPi-Fk cells, were successfully engineered by stable transformation with both the CYP81Q1 gene and a pinoresinol lariciresinol reductase-RNA interference (PLR-RNAi) construct. These engineered cells exhibited the ability to produce (+)-sesamin while also accumulating pinoresinol glucoside. wikipedia.orgnih.govresearchgate.net These advancements underscore the significant potential of Forsythia as a metabolically engineered platform for the cost-effective and scalable production of various beneficial lignans. wikipedia.orgnih.govresearchgate.net
Synthetic Chemistry of Forsythide and Structural Analogs
Total Synthesis Approaches to Forsythide Aglucone Dimethyl Ester
Key Total Synthesis Data for (±)-Forsythide Aglucone Dimethyl Ester
| Publication Year | Researchers | Key Reactions | Overall Steps | Overall Yield |
| 1974 | Furuichi & Miwa | Not specified in snippets | N/A | N/A |
| 1989 | Liao & Wei | Diels-Alder, Oxa-di-π methane (B114726) rearrangement | 10 | 15% |
| 1982 | Takemoto & Isoe | Stereocontrolled synthesis from tricyclo[3.3.0.02,8]octan-3-one synthon | N/A | N/A |
Strategies Involving Key Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, particularly the Diels-Alder reaction, have been instrumental in the synthesis of the core bicyclic structure of this compound aglucone dimethyl ester. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming new six-membered rings with excellent control over regio- and stereochemical outcomes. sigmaaldrich.comnumberanalytics.comorganic-chemistry.orgebsco.comwikipedia.org
In the total synthesis reported by Liao and Wei, the Diels-Alder reaction of a masked o-benzoquinone was identified as a key step. researchgate.netresearchgate.netscribd.com This strategy efficiently constructs highly functionalized bicyclo[2.2.2]octenone systems from simple phenolic starting materials through a tandem oxidative dearomatization/Diels-Alder reaction. scribd.com The reaction involves the oxidation of a phenol (B47542) to an o-quinol intermediate, which then undergoes the Diels-Alder cycloaddition. scribd.com
Chemo- and Stereoselective Synthesis Methodologies
Chemo-, regio-, and stereoselective synthesis methodologies are paramount in the construction of complex molecules like this compound, ensuring the formation of desired products with specific chemical bonds and spatial arrangements. nih.govresearchgate.netnih.gov The synthesis of (±)-Forsythide aglycon dimethyl ester by Takemoto and Isoe was described as a stereocontrolled and facile approach. oup.com This highlights the importance of controlling the formation of specific stereoisomers, which is crucial for natural product synthesis. ddugu.ac.inuwindsor.ca
Recent advancements in this field focus on developing sophisticated approaches for the chemo-, regio-, and stereoselective synthesis of novel compounds, scaffolds, and synthons. nih.govresearchgate.netnih.gov These methodologies often involve intricate control over reaction conditions and reagent selection to achieve high selectivity. nih.gov
Asymmetric Synthesis and Enantioselective Methodologies
Asymmetric synthesis is a critical area in organic chemistry, aiming to produce unequal amounts of stereoisomers, typically favoring one enantiomer. ddugu.ac.inuwindsor.cauncg.edu This is particularly important for biologically active compounds, where different enantiomers can exhibit vastly different, or even harmful, biological activities. ddugu.ac.inuncg.edu Over 50% of current drugs in development are chiral, underscoring the demand for enantiomerically pure compounds. symeres.com
Chiral Pool Strategies
The chiral pool strategy, also known as the chiron approach, is one of the simplest and oldest methods for enantioselective synthesis. ddugu.ac.inslideshare.net It involves utilizing readily available enantiomerically pure natural products as starting materials or "chiral building blocks" for the synthesis of more complex molecules. ddugu.ac.insymeres.comnumberanalytics.com Common chiral starting materials derived from nature include amino acids, chiral carboxylic acids, and monosaccharides. ddugu.ac.in For instance, commercially available L-tartaric acid has been used as a chiral pool source to yield unnatural pinitols, shikimic acids, and their analogs. uncg.edu This approach simplifies synthetic routes, reduces the number of steps, and ensures high stereochemical purity. numberanalytics.com
Kinetic Resolution Techniques
Kinetic resolution is a method used to differentiate two enantiomers in a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. uncg.edusymeres.comnih.govwikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While traditional kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer, advancements like dynamic kinetic resolution (DKR) overcome this limitation. uncg.edusymeres.comnih.govunipd.itprinceton.edu DKR involves the in-situ racemization of the unreactive enantiomer, allowing for the conversion of the entire racemic mixture into a single enantiomer, thereby achieving up to 100% theoretical yield. uncg.edusymeres.comnih.govunipd.itprinceton.edunih.gov Brønsted acid-catalyzed kinetic resolution has been employed to synthesize enantioenriched hydroxy esters. uncg.edu
Comparison of Resolution Techniques
| Technique | Principle | Theoretical Maximum Yield (Single Enantiomer) | Advantages | Disadvantages |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst. wikipedia.org | 50% uncg.edusymeres.comprinceton.edu | Simple differentiation, enantioenrichment of less reactive enantiomer. wikipedia.org | Maximum 50% yield, half of the material is lost or requires separate recovery. wikipedia.orgprinceton.edu |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unreactive enantiomer. nih.govprinceton.edu | 100% uncg.edusymeres.comunipd.itprinceton.edu | All racemic material converted to desired enantiomer, better economics. symeres.comunipd.it | Requires efficient racemization conditions. symeres.comunipd.it |
Application of Chiral Catalysts
Chiral catalysts play a pivotal role in asymmetric synthesis by inducing enantioselectivity in reactions involving achiral precursors. ddugu.ac.inuwindsor.cauncg.edusymeres.comwikidoc.org These catalysts, often enantiopure organic compounds combined with a metal center, transfer their chirality to the reaction product. wikidoc.org The goal is to achieve high enantiomeric purity of the desired compound. symeres.com
Enzymes are a prominent class of biocatalysts widely used for preparing enantiomerically pure molecules due to their high efficiency and selectivity. unipd.ituniurb.it Examples include lipases and transaminases, which are applied in various enantioselective transformations, including kinetic resolutions and asymmetric syntheses from prochiral substrates. nih.govunipd.itnih.gov Beyond biocatalysis, synthetic small-molecule chiral catalysts have also been developed, achieving high levels of selectivity. uniurb.it These include chiral ligands such as diphosphines (e.g., DiPAMP) and various organocatalysts like chiral proline, thiourea, and TADDOL. wikidoc.orglibretexts.org "Privileged chiral catalysts" are those that demonstrate useful levels of enantioselectivity across a wide range of substrates and even mechanistically unrelated reactions. uniurb.it
Chemical Modification and Derivatization for Research Purposes
Chemical modification and derivatization are fundamental strategies in medicinal chemistry and chemical biology. These processes involve altering the chemical structure of a parent compound to modulate its physicochemical properties, enhance its biological activity, improve its pharmacokinetic profile, or facilitate its detection and study. For natural products like this compound, such modifications can be crucial for overcoming limitations such as poor solubility, low bioavailability, or lack of specific targeting, thereby expanding their research utility and therapeutic potential nih.govnih.gov. Derivatization, specifically, can convert a compound into a different chemical form with properties more suitable for analytical methods, improving stability, chromatographic properties, or sensitivity.
Synthesis of this compound Analogs for Biological Evaluation
The synthesis of structural analogs of natural compounds is a common approach to investigate structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles nih.govnih.gov. Analogs can be designed to enhance potency, selectivity, or to explore new mechanisms of action.
A notable example of a synthesized this compound derivative is the (±)this compound aglucone dimethyl ester . Its total synthesis was reported by Chun-Chen Liao and Ching-Peng Wei in 1989. This synthesis demonstrates the feasibility of chemically modifying the this compound scaffold. The term "aglucone" indicates the removal of the sugar moiety from the parent this compound, which is a glycoside. The "dimethyl ester" refers to the esterification of carboxylic acid groups present in the molecule. Such modifications are typically performed to:
Improve Lipophilicity/Permeability : Esterification can mask polar carboxylic acid groups, potentially increasing the compound's ability to cross biological membranes, which is often a barrier for highly polar natural products nih.gov.
Modulate Solubility : Depending on the nature of the ester, solubility in various solvents can be fine-tuned.
Explore SAR : By altering specific functional groups, researchers can gain insights into which parts of the molecule are crucial for its biological activity.
While the specific detailed biological evaluation data for this compound aglucone dimethyl ester are not extensively detailed in the readily available literature, its synthesis highlights a foundational approach to generating this compound analogs for research. General research on natural product derivatives often aims to identify compounds with enhanced biological activities, such as antiviral, anti-inflammatory, or anticancer properties.
Development of Prodrugs and Pro-fluorophores
The development of prodrugs and pro-fluorophores represents advanced strategies in chemical modification for research and therapeutic applications.
Development of Prodrugs: A prodrug is a pharmacologically inactive compound that undergoes a chemical or enzymatic transformation in vivo to release the active parent drug. The prodrug strategy is employed to overcome unfavorable physicochemical or pharmacokinetic properties of the parent drug, such as poor aqueous solubility, limited absorption, rapid metabolism, or lack of tissue-specific targeting nih.govnih.gov.
Given this compound's structure, which includes multiple hydroxyl groups and carboxylic acid functionalities, it possesses suitable sites for prodrug derivatization. Common prodrug strategies that could be applied to this compound include:
Esterification : Converting carboxylic acids or hydroxyl groups into esters can improve lipophilicity and membrane permeability. These esters can then be hydrolyzed by esterases in vivo to release the active this compound nih.gov.
Phosphate (B84403) or Glycoside Prodrugs : Introducing phosphate or sugar moieties can enhance water solubility, which might be beneficial for certain administration routes or to reduce local irritation nih.gov.
However, specific research detailing the design, synthesis, and in vivo activation of this compound prodrugs is not widely reported in the current literature. The general principles of prodrug design would apply, focusing on reversible modifications that can be cleaved under physiological conditions to regenerate the active compound.
Development of Pro-fluorophores: Pro-fluorophores are non-fluorescent or weakly fluorescent molecules that become highly fluorescent upon a specific chemical or enzymatic activation event. This strategy is particularly valuable in biological research for imaging, sensing, and real-time monitoring of biological processes.
The design of a pro-fluorophore typically involves:
Masking a Fluorophore : Attaching a "caging" group to a known fluorophore that quenches its fluorescence. This group is then removed by a specific trigger (e.g., enzymatic cleavage, pH change, redox reaction).
Incorporating a Fluorophore : Chemically linking a fluorophore to the compound of interest to track its cellular uptake, distribution, or interaction with biological targets.
For this compound, the development of pro-fluorophores could involve:
Direct Modification : Covalently attaching a known fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) to one of this compound's hydroxyl or carboxylic acid groups. This would allow for tracking this compound's movement in biological systems.
Environmentally Sensitive Fluorophores : Designing this compound derivatives that exhibit changes in fluorescence in response to specific microenvironmental changes (e.g., pH, polarity) encountered within cells or tissues.
As with prodrugs, specific examples of this compound being developed into pro-fluorophores are not detailed in the available search results. However, the presence of multiple functional groups on this compound's structure makes it a potential candidate for such derivatization strategies, enabling its use as a tool in advanced biological studies.
Advanced Analytical Methodologies for Detection and Quantification
Mass Spectrometry (MS) Platforms for Identification and Elucidation
Triple Quadrupole Mass Spectrometry (QQQ-MS/MS)
Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) is a widely employed technique for the targeted detection and quantification of specific compounds, including Forsythide, due to its high sensitivity and excellent selectivity. This method utilizes two mass analyzers (quadrupoles) separated by a collision cell, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions. In the analysis of Forsythia suspensa fruits, UPLC/ESI-Q TRAP-MS/MS has been used to identify and analyze a vast number of metabolites, demonstrating its capability for broad coverage, rapid separation, and high throughput nih.gov. Studies have employed UPLC-ESI-QQQ-MS/MS for the metabolomic analysis of Forsythia suspensa leaves and fruits, enabling the determination of fold-change values for various Forsythia-related metabolites, including this compound and 11-methyl-forsythide ontosight.aimitoproteome.orgscispace.comnih.gov. The quantification in these studies often utilizes a QqQ mass analyzer, with the reliability and repeatability of experiments verified through total ion current (TIC) maps of quality control samples nih.gov. QQQ scans are typically acquired as MRM experiments, with collision gas (nitrogen) and specific declustering potential (DP) and collision energy (CE) optimized for individual MRM transitions, ensuring highly specific detection of target analytes nih.gov.
Orbitrap-based Mass Spectrometry
Orbitrap-based Mass Spectrometry offers unparalleled high resolution and accurate mass (HRAM) capabilities, making it an indispensable tool for both targeted and untargeted metabolomics, particularly for complex natural product extracts. This technology allows for the confident identification of compounds by determining their elemental composition with high precision (typically <1 ppm mass accuracy) uni-freiburg.dechem960.com. In the context of Forsythia suspensa analysis, UPLC-Q/Orbitrap MS has been combined with HS-GC-MS and chemometric methods to comprehensively analyze non-volatile and volatile components nih.govuni.lu. The high resolution of Orbitrap mass analyzers, which can reach up to 1,000,000 FWHM at m/z 200, enables the distinction between ions with very similar mass-to-charge ratios, crucial for identifying compounds in complex biological samples uni-freiburg.dechem960.com. This high sensitivity and wide dynamic range allow for the detection and quantification of metabolites even at low concentrations within intricate matrices uni-freiburg.de. For instance, UHPLC-Q-Exactive-Orbitrap/MS has been utilized for the comprehensive analysis of Forsythia suspensa fruit and leaf extracts, leading to the identification of numerous chemical constituents. The ability of Orbitrap systems to connect with liquid chromatography equipment further enhances the separation of both known and unknown compounds, facilitating high-throughput workflows chem960.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding basic identification data)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the complete structural elucidation and confirmation of organic compounds, including complex natural products like this compound. Beyond basic identification, NMR provides detailed insights into the connectivity, stereochemistry, and conformational aspects of a molecule. For complex structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
Key NMR Techniques for Structural Confirmation:
Correlation Spectroscopy (COSY) : This 2D NMR technique reveals proton-proton correlations through scalar couplings, indicating protons that are coupled to each other and thus are on adjacent carbons or within the same spin system.
Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments provide single-bond heteronuclear correlations, typically between protons and carbons (¹H-¹³C), identifying which proton(s) are directly attached to a specific carbon atom. This is crucial for assigning proton and carbon signals to specific positions in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These 2D NMR experiments provide information about spatial proximity between protons (through-space correlations), independent of scalar coupling. This data is critical for determining the relative stereochemistry and conformational preferences of a molecule.
By integrating data from these advanced NMR experiments, researchers can meticulously piece together the full molecular architecture of this compound, confirming its planar structure and assigning its specific stereochemical configuration.
Integration of Analytical Platforms for Comprehensive Metabolite Analysis
The complex metabolome of Forsythia extracts, containing diverse classes of compounds such as lignans (B1203133), phenylethanoid glycosides, terpenoids, and flavonoids, necessitates an integrated analytical approach for comprehensive profiling nih.govontosight.ainih.gov.
Multi-technology metabolomics, particularly the fusion of data from Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers a more holistic view of the chemical composition of Forsythia extracts. LC-MS is adept at analyzing non-volatile and semi-volatile compounds, providing information on both polar and non-polar metabolites, while GC-MS excels in the analysis of volatile components nih.govuni.lu. By combining these platforms, a broader range of metabolites can be detected, overcoming the limitations of individual techniques in terms of compound coverage, sensitivity, and detection limits nih.gov. For instance, a study differentiating green and ripe Forsythiae Fructus employed UPLC-Q/Orbitrap MS for non-volatile components and HS-GC-MS for volatile components, demonstrating the power of this integrated approach nih.govuni.lu. Data fusion techniques, such as mid-level data fusion, are then applied to integrate the datasets from these disparate platforms, creating a more comprehensive metabolite profile and enhancing the accuracy of subsequent analyses nih.govuni.lu.
Chemometric methods are indispensable for processing and interpreting the vast and complex datasets generated by integrated analytical platforms. These statistical tools enable the extraction of meaningful information, identification of patterns, and differentiation between samples based on their metabolic profiles.
Common Chemometric Methods:
Principal Component Analysis (PCA) : PCA is an unsupervised multivariate statistical method used for dimensionality reduction and visualizing inherent patterns or clustering within data. In Forsythia metabolomics, PCA score plots can reveal clear separations between different types of Forsythia extracts (e.g., green vs. ripe fruits), indicating significant differences in their metabolite compositions nih.gov.
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) : OPLS-DA is a supervised multivariate statistical method particularly useful for identifying discriminatory metabolites between predefined groups. It maximizes the covariance between the measured data (metabolite profiles) and the categorical variable (e.g., sample type or origin). Studies on Forsythiae Fructus have shown that OPLS-DA models built on fused LC-MS and GC-MS data exhibit superior predictive accuracy (e.g., R²Y = 0.986, Q² = 0.974) compared to models based on single techniques nih.govuni.lu. This method also provides Variable Importance in Projection (VIP) scores, which help identify the compounds most responsible for the observed differentiation nih.gov.
By applying chemometric methods, researchers can effectively reduce data noise, eliminate irrelevant variables, and identify key differential compounds that characterize specific Forsythia samples or extracts nih.govuni.lu.
Quality Control and Authentication Strategies for Forsythia Extracts
The application of advanced analytical methodologies is fundamental to establishing robust quality control (QC) and authentication strategies for Forsythia extracts. Given the widespread use of Forsythia suspensa in traditional medicine, ensuring the consistency, purity, and authenticity of its extracts is paramount nih.gov.
Analytical techniques like UPLC-ESI-QQQ-MS/MS and Orbitrap-based MS, coupled with metabolomics and chemometrics, provide powerful tools for this purpose. These methods enable the creation of comprehensive chemical fingerprints of Forsythia extracts, allowing for the standardization of active components, including this compound ontosight.ainih.govnih.govuni.lu. For instance, compounds like forsythiaside A and phillyrin (B1677687) are recognized as major quality evaluation indicators in Forsythiae Fructus according to pharmacopoeial standards nih.gov.
Strategies include:
Chemical Fingerprinting : Generating detailed chromatographic and mass spectrometric profiles that serve as unique "fingerprints" for authentic Forsythia extracts. Deviations from these established fingerprints can indicate quality issues, adulteration, or variations in processing nih.gov.
Quantitative Analysis of Marker Compounds : Using QQQ-MS/MS for the precise quantification of key bioactive compounds like this compound, forsythiaside A, and phillyrin, ensuring that extracts meet specified concentration thresholds ontosight.ainih.govnih.gov.
Differentiation of Origin and Processing : Employing metabolomics combined with chemometrics (e.g., PCA, OPLS-DA) to distinguish Forsythia extracts based on their geographical origin, harvesting time (e.g., green vs. ripe fruits), or processing methods. This helps in authenticating raw materials and finished products nih.govuni.lu.
Detection of Adulterants : The comprehensive profiling capabilities of integrated MS platforms can detect the presence of undeclared or adulterating substances that might alter the chemical composition of the extract.
These strategies collectively contribute to the reliable assessment of Forsythia extract quality, ensuring product safety and efficacy in various applications.
Preclinical Pharmacological Investigations of Forsythide and Derivatives
In Vitro Cellular Assays for Biological Activity
While the plant Forsythia suspensa (Fructus Forsythiae) from which Forsythide is derived has been broadly reported to possess anti-inflammatory properties nih.govplos.org, specific in vitro cellular assay data directly demonstrating the anti-inflammatory mechanisms of this compound (PubChem CID 15559328) in immune cell lines such as THP-1 or RAW 264.7 were not explicitly detailed in the available literature. However, a derivative, this compound dimethyl ester (CAS: 42830-22-8), has been noted for its potential to treat inflammatory conditions. This derivative is reported to exert its effects through the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS). nih.gov
The antioxidant capacity of this compound (PubChem CID 15559328) in cellular models, including its role in reactive oxygen species (ROS) scavenging or enzyme activity modulation, is not extensively detailed in the current search results for the isolated compound itself. General antioxidant activities are attributed to Forsythiae Fructus nih.govplos.org. Similar to its anti-inflammatory effects, this compound dimethyl ester (CAS: 42830-22-8) is mentioned to inhibit ROS, suggesting an antioxidant potential. nih.gov
Direct in vitro antiviral effects of this compound (PubChem CID 15559328) or its direct derivatives in cell culture systems against human coronavirus or influenza were not found in the provided information. While Forsythiae Fructus is known for its antiviral properties nih.govplos.org, and other compounds from Forsythia suspensa like Forsythiaside A have shown antiviral effects against Influenza A virus and SARS-CoV-2 in vitro nih.gov, specific cellular assay data for this compound itself is limited. Computational studies have indicated potential target binding of this compound with SARS-CoV-2 proteins (PDB IDs 6LU7 and 6VSB), with docking Gscores of -5.2 and -6.732 kcal/mol, respectively, suggesting a theoretical interaction. researchgate.net However, these are computational predictions and not direct in vitro cellular assay results.
Specific in vitro antibacterial activity of this compound (PubChem CID 15559328) or its direct derivatives against pathogenic microorganisms was not found in the search results. Studies have reported antibacterial activity from other components of Forsythia suspensa, such as Fructus forsythia essential oil (FEO) against Escherichia coli and Staphylococcus aureus plos.orgwikipedia.org, and Forsythia suspensa polysaccharide (FSP) against resistant Enterobacter cloacae scielo.br. However, these findings pertain to extracts or different isolated compounds, not specifically this compound.
The available literature does not provide specific in vitro neuroprotective effects of this compound (PubChem CID 15559328) or its direct derivatives in neural cell models such as PC12 cells. While Forsythiae Fructus has been reported to exhibit neuroprotective activities plos.org, detailed research findings for the isolated compound this compound in this context are not present. PC12 cells are a common model for studying neuroprotection and neuronal differentiation. nih.govnih.govamanote.comnih.govpsu.eduscielo.org.mx
Direct in vitro assays for target binding and enzyme inhibition, specifically for Acetylcholinesterase (AChE) by this compound (PubChem CID 15559328) or its direct derivatives, were not found in the provided search results. Acetylcholinesterase inhibition is a key therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. nih.govnih.govwikipedia.orgscielo.org.mxmdpi.comnih.govms-editions.clmdpi.comupdatepublishing.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Settings
In Vitro Metabolic Stability and Permeability Studies
In vitro studies are foundational for predicting a compound's behavior in living organisms, offering insights into its metabolic susceptibility and ability to cross biological membranes. Metabolic stability assays, typically employing liver microsomes or hepatocytes, assess the rate at which a compound is biotransformed by metabolic enzymes. Permeability studies, often utilizing cell lines like Caco-2, evaluate a compound's capacity to traverse intestinal barriers.
For this compound, in silico predictions suggest certain permeability characteristics. The predicted Caco-2 permeability value for this compound is -6.363, and the MDCK permeability is 0.000125249 medtechbcn.com. These values provide a preliminary indication of its potential intestinal absorption and transport across cell monolayers. The predicted clearance (CL) value for this compound is 1.496 medtechbcn.com. However, detailed experimental data regarding the in vitro metabolic stability (e.g., half-life, intrinsic clearance) of this compound in liver microsomes or hepatocytes from various animal species are not widely reported in the current literature.
Table 1: Predicted In Vitro Permeability and Metabolic Clearance of this compound
| Property | Predicted Value | Unit | Source |
| Caco-2 Permeability | -6.363 | Log(cm/s) | PubChem medtechbcn.com |
| MDCK Permeability | 0.000125249 | cm/s | PubChem medtechbcn.com |
| Clearance (CL) | 1.496 | mL/min/kg | PubChem medtechbcn.com |
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo pharmacokinetic profiling in animal models provides a comprehensive understanding of a compound's ADME in a living system. These studies typically involve administering the compound to animals (e.g., mice, rats, dogs) and measuring its concentration in biological fluids (like plasma) over time to determine parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), elimination half-life, and bioavailability. Distribution studies assess the compound's presence in various tissues.
Table 2: Predicted In Vivo Pharmacokinetic Parameters of this compound
| Property | Predicted Value | Unit | Source |
| Human Intestinal Absorption (HIA) | 0.924 | Fraction | PubChem medtechbcn.com |
| Plasma Protein Binding (PPB) | 21.47 | % | PubChem medtechbcn.com |
| Volume of Distribution (VD) | 0.262 | L/kg | PubChem medtechbcn.com |
| Blood-Brain Barrier (BBB) Penetration | 0.246 | Log(BB) | PubChem medtechbcn.com |
| B3 Penetration | Non-Permeable | - | PubChem medtechbcn.com |
Metabolite Identification and Characterization
Metabolite identification and characterization are critical aspects of preclinical drug development, as metabolites can contribute to a drug's efficacy or toxicity. This involves identifying the chemical structures of compounds formed when the parent drug is metabolized by the body and understanding their metabolic pathways.
Mechanistic Elucidation and Molecular Interactions
Target Identification and Validation via Computational and Experimental Approaches
Target identification is a critical step in drug discovery, aiming to pinpoint the specific molecules within a biological system that a compound interacts with to exert its effects. For Forsythide and related compounds, this process integrates network pharmacology, molecular docking, and experimental validation.
Network pharmacology is a powerful computational approach used to predict the multi-component, multi-target nature of natural compounds and extracts. Studies on Forsythia suspensa extract (FS) and Forsythiae Fructus (FF), which contain compounds like forsythiaside A, have extensively utilized this method to identify potential targets and pathways.
For instance, network pharmacology analysis of Forsythia suspensa extract identified 43 active components and predicted 113 potential targets involved in anti-respiratory syncytial virus (RSV) activity. Key pathways identified included the Toll-like receptor signaling pathway, TNF signaling pathway, RIG-I-like receptor signaling pathway, PI3K-Akt signaling pathway, and NF-κB signaling pathway mdpi.com. Another study on Forsythia suspensa leaf (FSL) similarly predicted 169 anti-RSV targets across 177 signal pathways, highlighting the PI3K/AKT signaling pathway as particularly important researchgate.netnih.gov. In the context of hepatitis B virus-related hepatocellular carcinoma (HBV-HCC), network pharmacology identified 23 active components of Forsythiae Fructus and 201 associated targets, with 42 overlapping target genes related to HBV-HCC. The IL-17 signaling pathway was revealed as a pivotal pathway frontiersin.org.
The "compound-target-pathway" networks derived from these analyses reveal complex interconnected systems, suggesting that the therapeutic effects are often due to synergistic interactions of multiple components rather than a single compound or target mdpi.com.
Table 1: Predicted Targets and Pathways of Forsythia Extracts via Network Pharmacology
| Source Material | Key Active Components (Examples) | Predicted Targets (Examples) | Key Pathways Predicted (Examples) | Reference |
| Forsythia suspensa extract (FS) | Rutin (B1680289), Quercetin, Kaempferol | TLR4, MAPK14, AKT1, IL-6, TNF-α, ACE2 | Toll-like receptor signaling, TNF signaling, RIG-I-like receptor signaling, PI3K-Akt signaling, NF-κB signaling, Arachidonic acid metabolism | mdpi.commdpi.com |
| Forsythia suspensa leaf (FSL) | Cryptochlorogenic acid, Phillyrin (B1677687), Phillygenin, Rutin, Rosmarinic acid | TP53, STAT3, MAPK1, AKT1, MAPK3 | PI3K/AKT signaling pathway | researchgate.netnih.gov |
| Forsythiae Fructus (FF) | Bicuculline (identified as high-quality candidate) | JUN, ESR1, MMP9 (core genes) | IL-17 signaling pathway, MAPK signaling pathway | frontiersin.org |
Molecular docking is a computational technique used to predict the preferred binding orientations and affinities between small molecules (ligands) and macromolecular target structures (receptors) at an atomic level openaccessjournals.com. This method helps in identifying potential drug candidates and analyzing ligand-protein interactions openaccessjournals.com.
For components found in Forsythia suspensa leaf, molecular docking studies have shown that compounds such as cryptochlorogenic acid, phillyrin, phillygenin, rutin, and rosmarinic acid exhibit high binding activities to targets like TP53, STAT3, MAPK1, AKT1, and MAPK3 researchgate.netnih.gov. In the context of Forsythiae Fructus against HBV-related HCC, molecular docking studies demonstrated that Bicuculline, a component of the extract, exhibited strong binding affinity toward core target genes such as JUN, ESR1, and MMP9 frontiersin.org. While "this compound" itself is mentioned in the context of molecular docking studies of natural phenolic acids, specific detailed results regarding its direct binding to particular targets are not explicitly detailed in the provided search results scribd.comresearchgate.net.
Experimental validation is crucial to confirm the computationally predicted targets and pathways. While direct experimental validation for RHOA or PRKCA specifically for "this compound" is not explicitly detailed in the provided search results, validation studies for related compounds and extracts demonstrate their influence on key signaling molecules.
For example, Forsythoside (B13851194) A has been experimentally shown to inhibit inflammatory responses in RAW264.7 cells and Staphylococcus aureus pneumonia mice. This inhibition was mediated by repressing the phosphorylation of p38, JNK, ERK, and p65 proteins, indicating a direct influence on MAPK and NF-κB pathways nih.gov. Similarly, Forsythoside B was found to attenuate neuro-inflammation and neuronal apoptosis by inhibiting NF-κB and p38-MAPK signaling pathways and activating Nrf2 post spinal cord injury nih.gov. Forsythiae Fructus extract, in in vitro experiments, significantly inhibited the viability and proliferation of HBV-related HCC cells (HepG2.2.15) and induced apoptosis, exerting its effects via modulation of the IL-17/MAPK signaling pathway frontiersin.org.
These experimental findings provide strong evidence for the modulation of inflammatory and stress-related pathways by this compound-related compounds, corroborating the predictions from network pharmacology and molecular docking studies.
Signaling Pathway Modulation by this compound
This compound and its related compounds exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammatory responses and oxidative stress.
Inflammatory signaling cascades, such as the NF-κB and MAPK pathways, are central to the body's immune response and are often dysregulated in various diseases. This compound-related compounds have demonstrated significant modulatory effects on these pathways.
Forsythoside A has been shown to inhibit the inflammatory response by suppressing the p38 JNK/MAPK/ERK and NF-κB signaling pathways. In RAW264.7 cells, it inhibited the release of cytokines like TNF-α, IL-6, and IL-1β and repressed the phosphorylation of p38, JNK, ERK, and p65 proteins, which are key components of these pathways nih.gov. Forsythoside B similarly attenuates neuro-inflammation through the inhibition of NF-κB and p38-MAPK signaling pathways nih.gov. The NF-κB pathway is a pleiotropic regulator of numerous pro-inflammatory genes, and its inhibition can lead to the downregulation of pro-inflammatory mediators mdpi.com. MAPK pathways (ERK, JNK, p38) also play crucial roles in regulating the production of inflammatory cytokines and chemokines mdpi.complos.org. Furthermore, Forsythiae Fructus extract has been shown to modulate the IL-17/MAPK signaling pathway in the context of anti-HCC effects frontiersin.org.
Table 2: Influence of this compound-Related Compounds on Inflammatory Signaling Cascades
| Compound/Extract | Inflammatory Pathway(s) Modulated | Observed Effect | Reference |
| Forsythoside A | NF-κB, p38 JNK/MAPK/ERK | Inhibition of phosphorylation of p38, JNK, ERK, p65; reduced TNF-α, IL-6, IL-1β release | nih.gov |
| Forsythoside B | NF-κB, p38-MAPK | Inhibition of pathways | nih.gov |
| Forsythiae Fructus extract | IL-17/MAPK | Modulation of pathway | frontiersin.org |
| Forsythia suspensa extract | Toll-like receptor signaling, TNF signaling, RIG-I-like receptor signaling, PI3K-Akt signaling, NF-κB signaling | Regulation of these pathways in anti-RSV activity | mdpi.com |
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various pathological conditions. Forkhead box O (FoxO) transcription factors are critical regulators of cellular responses to oxidative stress, influencing antioxidant gene expression and cellular survival mdpi.comnih.gov.
Forsythoside B has been reported to activate Nrf2 nih.gov. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxifying enzymes. Activation of Nrf2 is a key mechanism by which compounds can mitigate oxidative stress. While direct evidence linking this compound (or its glycosides) specifically to FoxO signaling in the provided search results is not explicit, FoxO proteins are integral to the cellular response to oxidative stress and are modulated by various factors, including AMPK, which enhances FoxO's transcriptional activity to promote antioxidant gene expression mdpi.com. FoxO proteins regulate genes involved in antioxidant defense, such as superoxide (B77818) dismutase (SOD) and catalase (CAT) mdpi.comnih.gov. The activation of Nrf2 by Forsythoside B suggests a broader role in the regulation of oxidative stress pathways.
Table 3: Regulation of Oxidative Stress Pathways by this compound-Related Compounds
| Compound/Extract | Oxidative Stress Pathway(s) Modulated | Observed Effect | Reference |
| Forsythoside B | Nrf2 activation | Attenuates neuro-inflammation by activating Nrf2 | nih.gov |
Modulation of Enzyme Activities (e.g., Acetylcholinesterase, MMPs)
While direct studies on the enzyme modulatory effects of isolated this compound (PubChem CID 15559328) are less extensively detailed in the current literature, related compounds derived from Forsythia species have demonstrated significant enzyme inhibitory activities. For instance, Forsythoside E has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies utilizing fluorescent spectroscopy indicate that Forsythoside E primarily interacts with tyrosine residues of AChE and tryptophan residues of BChE, forming a spontaneous 1:1 complex. The inhibition constants (IC50 values) for Forsythoside E were reported as 1.08 mM for AChE and 0.92 mM for BChE nih.gov. Similarly, Forsythiaside (often synonymous with Forsythoside A, PubChem CID 5281773), another compound found in Forsythia, has been investigated for its interaction with AChE. It binds to AChE, leading to the quenching of the enzyme's intrinsic fluorescence, and spectroscopic data, alongside docking analysis, suggest that Forsythiaside inhibits AChE activity more strongly than rutin wikipedia.org. Forsythoside A (PubChem CID 5281773) has also been found to inhibit acetylcholinesterase through a mixed-type inhibition mechanism, with a reported Ki value of 47.68 μM nih.gov. Other compounds such as Forsythoside B (PubChem CID 23928102), verbascoside, and leucosceptoside B have also exhibited cholinesterase inhibitory activities nih.gov.
Regarding matrix metalloproteinases (MMPs), which are crucial in extracellular matrix turnover and various pathological processes, research on "FTA," a key component of Forsythia fruit, has indicated its ability to alleviate liver damage and fibrosis by inhibiting the TLR4/NF-κB pathway. This process also involved a reduction in the protein expression of MMP-2 fishersci.se. It is important to note that "FTA" refers to a component of Forsythia fruit extract, and while this compound is a constituent of Forsythia, this finding is not directly attributed to isolated this compound (PubChem CID 15559328).
Table 1: Enzyme Inhibition by Forsythia-Derived Compounds
| Compound Name | Enzyme Target | Inhibition Type | IC50 / Ki Value | PubChem CID (if available) | Source |
| Forsythoside E | Acetylcholinesterase | - | 1.08 mM | - | nih.gov |
| Forsythoside E | Butyrylcholinesterase | - | 0.92 mM | - | nih.gov |
| Forsythiaside (Forsythoside A) | Acetylcholinesterase | - | Stronger than rutin | 5281773 | wikipedia.org |
| Forsythoside A | Acetylcholinesterase | Mixed-type | 47.68 μM | 5281773 | nih.gov |
Omics-driven Identification of Biological Response Mechanisms
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological responses to chemical compounds. While this compound (PubChem CID 15559328) is a known metabolite of Forsythia suspensa, detailed omics studies specifically focusing on the biological response mechanisms to treatment with isolated this compound are not extensively documented in the provided search results. However, broader omics analyses on Forsythia suspensa extracts or the plant itself offer valuable context.
Direct transcriptomic studies detailing changes in gene expression profiles specifically in response to isolated this compound treatment in a biological system (e.g., cell lines, animal models) were not prominently featured in the search results. Nevertheless, transcriptomic analyses have been instrumental in understanding the biosynthesis of various compounds within Forsythia suspensa. Comparative transcriptome analyses have identified candidate genes involved in the biosynthesis of forsythin and forsythoside A (PubChem CID 5281773) within the Forsythia suspensa plant wikipedia.org. Furthermore, RNA-Seq analysis of Forsythia suspensa identified 92,294 unigenes, with 1533 differentially expressed genes (DEGs) observed across different growth stages. A subset of these DEGs (551) were enriched in 119 KEGG pathways, contributing to the exploration of de novo synthesis pathways for terpenoids and flavonoids within the plant wikipedia.orgmpg.de. These studies provide insights into the plant's own genetic regulation of metabolite production, including this compound, rather than the effects of exogenous this compound treatment on a target organism.
Similar to transcriptomics, direct experimental evidence of proteomic alterations or the mapping of protein-protein interaction networks specifically induced by isolated this compound treatment in biological systems is not explicitly detailed in the provided search results. However, computational approaches have explored potential interactions. For instance, subtractive proteomics has been employed to predict novel drug targets for Klebsiella pneumoniae, where components from Forsythia suspensa, including this compound and this compound methyl ester, were predicted to form intermolecular hydrogen bonds with specific amino acids of bacterial proteins such as GLU159, ASN70, and GLU96 hznu.edu.cn. This highlights a predictive aspect of this compound's potential molecular interactions, but it is not a direct experimental proteomic study of its effects on protein expression or interaction networks in a treated system.
Metabolomic studies have primarily focused on characterizing the natural metabolite profiles of Forsythia suspensa or the metabolic effects of its extracts, rather than the specific shifts induced by isolated this compound treatment. Metabolome analysis of Forsythia suspensa leaves and fruits identified fourteen Forsythia-related metabolites, including this compound (PubChem CID 15559328), forsythoside B (PubChem CID 23928102), 11-methyl-forsythide, forsythialan B, and phillygenin. The concentrations of these metabolites varied across different fruit developmental stages. Statistically significant correlations were observed between the levels of forsythoside B and 11-methyl-forsythide, as well as between forsythialan B and phillygenin, suggesting potential relationships in their biosynthetic pathways within the plant fishersci.caontosight.aifishersci.ca.
Furthermore, an integrated metabolomics and network pharmacology approach was used to investigate the mechanisms of Forsythia suspensa extract (FS) against Respiratory Syncytial Virus (RSV). This study identified 14 key metabolites and their related pathways in lung tissues, demonstrating that FS could alleviate lung inflammation by influencing Toll-like receptor signaling pathways and metabolic pathways such as arachidonic acid metabolism, glycerophospholipid metabolism, beta-alanine (B559535) metabolism, and purine (B94841) metabolism wikipedia.org. While this study highlights significant metabolomic shifts, these effects are attributed to the broader Forsythia suspensa extract, which contains numerous compounds, rather than isolated this compound.
Table 2: Key Metabolites and Associated Pathways in Forsythia suspensa Extract's Action
| Metabolite (identified in F. suspensa extract) | Associated Metabolic Pathways (affected by F. suspensa extract) | PubChem CID (if available) | Source |
| Leukotriene C4 | Arachidonic acid metabolism | 5280493 | wikipedia.org |
| Prostaglandin I2 | Arachidonic acid metabolism | 53394235 | wikipedia.org |
| Spermine | Beta-alanine metabolism | 1103 | wikipedia.org |
| Uracil | Purine metabolism | 1174 | wikipedia.org |
| Inosine | Purine metabolism | 6021 | wikipedia.org |
| Hypoxanthine | Purine metabolism | 791 | wikipedia.org |
| Xanthosine | Purine metabolism | 64959 | wikipedia.org |
| Rutin | - | 5280805 | wikipedia.org |
| Quercetin | - | 5280343 | wikipedia.org |
| Kaempferol | - | 5280863 | wikipedia.org |
Structure Activity Relationship Sar Studies of Forsythide and Its Derivatives
Correlation Between Structural Motifs and Biological Activities
Forsythide's bioactivity is not dictated by a single molecular fragment but rather by the synergistic interplay of its constituent parts: a phenylethanoid aglycone, a caffeoyl moiety, and sugar units. Research indicates that the catechol group (3,4-dihydroxy) on both the phenylethanoid and caffeoyl portions is a crucial structural motif for its potent antioxidant and antibacterial properties. The ability of these catechol groups to donate hydrogen atoms and chelate metal ions is central to their radical scavenging capabilities.
Studies comparing this compound with other related compounds have revealed that the presence and position of hydroxyl groups on the aromatic rings significantly impact its efficacy. For instance, the antioxidant activity is often correlated with the number and arrangement of these hydroxyl groups, which contribute to the molecule's ability to neutralize free radicals.
Impact of Glycosylation Patterns on Pharmacological Profiles
The nature and number of sugar moieties attached to the this compound core play a critical role in modulating its pharmacological profile. This compound itself contains a glucose and a rhamnose sugar. The glycosylation pattern influences several key parameters, including water solubility, bioavailability, and interaction with biological targets.
Different forsythiasides, which vary in their sugar components, exhibit a range of biological activities. For example, the presence of the rhamnose unit in this compound is thought to contribute to its specific interactions with cellular targets. The cleavage of these sugar moieties by enzymes in the body can also lead to the release of the active aglycone, influencing the compound's metabolic fate and duration of action. The table below illustrates the glycosylation patterns of some known forsythiasides.
| Compound Name | Sugar Moieties |
| Forsythoside (B13851194) A | Glucose, Rhamnose |
| Forsythoside B | Glucose, Rhamnose |
| Forsythoside C | Glucose |
| Forsythoside D | Glucose |
| Forsythoside E | Glucose, Rhamnose |
| Forsythoside I | Glucose, Rhamnose |
Influence of Aglycone Structure on Target Affinity and Efficacy
The aglycone, the non-sugar portion of this compound, forms the foundational scaffold for its biological activity. This core structure, consisting of a hydroxytyrosol unit, is essential for its intrinsic antioxidant and antibacterial effects. The structural integrity of the aglycone, including the length of the ethyl chain and the hydroxylation pattern of the phenyl ring, directly influences its ability to bind to specific biological targets, such as bacterial enzymes or receptors on immune cells.
Comparative studies between glycosylated phenylethanoids and their corresponding aglycones have often demonstrated that while glycosylation can enhance solubility and bioavailability, the aglycone itself may exhibit more potent activity in in vitro assays. This suggests that the sugar moieties can sometimes sterically hinder the interaction of the core pharmacophore with its target. Therefore, the design of this compound analogs often involves modifications to the aglycone to enhance its affinity and efficacy for specific targets.
Computational Approaches in SAR Analysis (e.g., QSAR, molecular similarity)
To further elucidate the complex SAR of this compound and its derivatives, computational methods have become indispensable tools. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For phenylethanoid glycosides, QSAR models can help identify key molecular descriptors, such as electronic properties (e.g., highest occupied molecular orbital energy), steric factors, and hydrophobicity, that are critical for their antibacterial and antioxidant activities.
Molecular similarity analysis is another computational technique used to compare the structural and electronic features of this compound with other known active compounds. This approach can help in identifying novel this compound analogs with potentially improved activity by searching large chemical databases for molecules with similar pharmacophoric features. Molecular docking simulations are also employed to predict the binding modes of this compound and its derivatives within the active sites of target proteins, providing insights into the specific interactions that govern their biological effects.
Rational Design of Novel this compound Analogs with Enhanced Activity
The insights gained from SAR studies, coupled with computational modeling, pave the way for the rational design of novel this compound analogs with enhanced therapeutic potential. By identifying the key structural motifs responsible for activity and understanding the influence of various substituents, medicinal chemists can strategically modify the this compound scaffold to optimize its properties.
Strategies for the rational design of new this compound derivatives include:
Modification of the Caffeoyl Moiety: Altering the substituents on the aromatic ring of the caffeoyl group to modulate its electronic and steric properties.
Variation of the Glycosidic Units: Replacing the natural sugar moieties with other sugars or synthetic sugar mimics to improve pharmacokinetic properties or target selectivity.
Synthesis of Aglycone Derivatives: Creating analogs of the phenylethanoid aglycone with different alkyl chain lengths or hydroxylation patterns to enhance target binding.
Hybrid Molecule Design: Combining the key pharmacophoric features of this compound with those of other known bioactive molecules to create hybrid compounds with dual or synergistic activities.
Through these rational design approaches, the development of next-generation this compound-based therapeutic agents with improved efficacy and selectivity is a promising avenue for future drug discovery.
Omics Based Research Approaches in Forsythia and Forsythide Research
Genomics and Pangenomics of Forsythia Species for Compound Discovery
Genomics provides the foundational blueprint for understanding the biosynthesis of specialized metabolites such as forsythide. Recent advancements have led to the assembly of chromosome-level genomes for Forsythia suspensa, a key species known for its medicinal properties. The assembled F. suspensa genome spans approximately 688.79 Mb to 712.9 Mb, organized into 14 chromosomes, and contains over 33,900 protein-coding genes. researchgate.netresearchgate.netnewswise.comnih.gov
These genomic resources are invaluable for breeding programs and for deciphering the evolutionary history of the plant. Comparative genomic analyses with other species within the Oleaceae family, such as Olea europaea and Vitis vinifera, have revealed syntenic blocks and provided insights into the evolutionary trajectory of Forsythia. researchgate.netresearchgate.netnih.gov Furthermore, the characterization of repetitive sequences, including long terminal repeat retrotransposons (LTRs) and DNA transposons (DNA TEs), contributes to a more complete understanding of genome organization and evolution. nih.gov
A crucial application of Forsythia genomics, often coupled with transcriptomics, is the identification of candidate genes involved in the biosynthesis of specific compounds. For instance, integrated genomic and transcriptomic data have successfully pinpointed 46 candidate genes implicated in the synthesis of forsythin (phillyrin) and forsythoside (B13851194) A. researchgate.netresearchgate.net While explicit "pangenomics" studies focusing on this compound discovery across diverse Forsythia accessions are emerging, comparative transcriptome analyses among F. suspensa, F. viridissima, and F. koreana have already been instrumental in screening candidate genes associated with secondary metabolism, including forsythoside A biosynthesis. nih.gov This comparative approach helps identify genetic variations that might lead to differences in compound production profiles across species or varieties.
Spatial Omics for Tissue-Specific Metabolite Localization
Spatial omics, particularly spatial metabolomics, offers a powerful means to visualize and quantify metabolites directly within their native tissue context, overcoming the limitations of traditional metabolomics that often lose spatial information during extraction. mdpi.comnih.govoup.com Mass Spectrometry Imaging (MSI), including techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Atmospheric Pressure MALDI Mass Spectrometry Imaging (AP-MALDI MSI), has emerged as a leading technology in this domain. mdpi.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org
In Forsythia suspensa, MALDI-MSI has been successfully employed to map the spatial distribution and growth patterns of various metabolites within longitudinal sections. A study identified the presence and localization of 11 key metabolites, including forsythoside A and forsythoside E, revealing that the mesocarp and endosperm tissues of F. suspensa are significant storage sites for these functional compounds. nih.gov
| Metabolite | Localization (Tissue) |
| Pinoresinol (B1678388) | Mesocarp, Endosperm |
| Phillygenin | Mesocarp, Endosperm |
| Forsythoside A | Mesocarp, Endosperm |
| Forsythoside E | Mesocarp, Endosperm |
| Rutin (B1680289) | Mesocarp, Endosperm |
| Caffeic acid | Mesocarp, Endosperm |
| Malic acid | Mesocarp, Endosperm |
| Citric acid | Mesocarp, Endosperm |
| Stearic acid | Mesocarp, Endosperm |
| Oleic acid | Mesocarp, Endosperm |
| Linoleic acid | Mesocarp, Endosperm |
AP-MALDI MSI has also been utilized for quality control of F. suspensa fruits, allowing for the evaluation of the distribution of dozens of active ingredients, including forsythoside A. This research demonstrated that the content and distribution of these active ingredients can vary significantly based on harvest time, cultivated environment, shelf-life, and habitat. nih.gov The ability of spatial metabolomics to link morphological information with chemical composition provides a novel reference for identifying key index components, exploring synthesis mechanisms, and improving the quality control of medicinal materials. mdpi.comresearchgate.netnih.gov
Integrated Multi-Omics for Comprehensive Biological Understanding
The complexity of biological systems necessitates the integration of multiple omics datasets to gain a holistic understanding of biological processes and regulatory networks. Integrated multi-omics approaches, combining genomics, transcriptomics, and metabolomics, along with advanced bioinformatics tools, are crucial for accelerating the discovery and characterization of novel biosynthetic pathways and their associated enzymes. researchgate.netnih.gov This holistic perspective allows researchers to identify latent biological relationships that might not be apparent from single omics analyses, providing a more comprehensive exploration of potential regulatory networks within organisms. nih.govmdpi.com
Genomics-Transcriptomics-Metabolomics Integration
The synergistic application of genomics, transcriptomics, and metabolomics has proven highly effective in dissecting the intricate mechanisms underlying secondary metabolite biosynthesis in medicinal plants. This integrated approach enables the identification of key functional genes involved in critical metabolic pathways or molecular mechanisms. frontiersin.orgresearchgate.netmdpi.com
In Forsythia, integrated morpho-physiological, transcriptomic, and metabolomic data have been employed to elucidate the differential chilling defense mechanisms across various species. researchgate.net Beyond stress responses, this multi-omics strategy has been instrumental in identifying candidate genes specifically involved in the biosynthesis of forsythin and forsythoside A by correlating gene expression patterns with metabolite accumulation. researchgate.netresearchgate.net Furthermore, transcriptomic and lipidomic analyses of Forsythia suspensa fruits have provided insights into lipid components and helped screen candidate genes influencing lipid secondary metabolite synthesis. frontiersin.org The combination of UPLC-Q-TOF/MS with network pharmacology has also been used to systematically identify chemical constituents, including forsythoside A, in Forsythia suspensa extract and to explore their antiviral pharmacodynamic mechanisms. mdpi.com
Leveraging Foundational Models in Single-Cell Omics for Plant Systems
The field of single-cell omics has been significantly transformed by the emergence of foundational models, which are large-scale machine learning models, often built on transformer architectures. oup.comzifornd.comsciety.orgresearchgate.netfrontiersin.org These models are pretrained on vast datasets of single-cell and spatial transcriptomics data, enabling them to learn unified cell representations and capture complex gene-cell relationships across diverse tissues and conditions. oup.comzifornd.com
While the application of these foundational models directly to this compound research is an evolving area, their utility in plant systems is well-established. Models like scPlantLLM and scPlantFormer, developed for plant single-cell RNA sequencing (scRNA-seq) data analysis, demonstrate superior performance in tasks such as cell clustering, cell type annotation, and batch integration. oup.comsciety.orgresearchgate.net By resolving cellular heterogeneity and regulatory dynamics at a single-cell level, these models hold immense potential for pinpointing specific cell types or developmental stages within Forsythia that are actively involved in this compound biosynthesis. This granular understanding can pave the way for targeted genetic engineering or cultivation strategies to enhance this compound production.
Bioinformatics and Computational Biology for Omics Data Analysis
Bioinformatics and computational biology are indispensable for the effective processing, analysis, and interpretation of the massive datasets generated by omics technologies. These disciplines provide the cutting-edge tools and methodologies required to transform complex raw data into actionable biological insights. nih.govfiralismolecularprecision.comomicslogic.comnih.govpharmaron.com
Key bioinformatics offerings include sequence analysis, gene expression analysis, pathway analysis, variant analysis, annotation, and data visualization. firalismolecularprecision.com Pathway enrichment analysis (PEA), also known as functional enrichment analysis, is a core computational biology method that identifies biological functions or pathways that are statistically overrepresented in a given set of genes, thereby illuminating underlying metabolic networks and regulatory mechanisms. nih.govnih.govcancer.govmit.edu For example, software like KOBAS is commonly used for the statistical enrichment analysis of differentially expressed genes within KEGG pathways. frontiersin.org
For visualizing and analyzing quantitative omics data, including RNA-seq and metabolomics, web-based tools such as GXP (Gene Expression Plotter) offer user-friendly interfaces for tasks like clustering, principal component analysis (PCA), and overrepresentation analysis, allowing for in-depth data exploration without the need for local software installation. mdpi.com Furthermore, specialized computational tools like antiSMASH are employed for biosynthetic gene cluster mining within genomic data, which is crucial for identifying potential secondary metabolite biosynthesis pathways, including those for this compound. frontiersin.orgfrontiersin.org Ultimately, computational biology plays a pivotal role in integrating multi-omics data, revealing intricate biological pathways, and supporting the broader objectives of drug discovery and development related to compounds like this compound. nih.govpharmaron.com
Translational Research Perspectives and Future Directions
Elucidation of Remaining Unclear Biosynthetic and Metabolic Pathways
A thorough understanding of a natural product's biosynthesis and metabolism is fundamental for its sustainable production and pharmacological application. While significant strides have been made in understanding the general pathways of phenylethanoid glycosides, the specific enzymatic steps leading to the formation of Forsythide and its subsequent metabolic fate in vivo remain largely unelucidated.
Current research suggests that the biosynthesis of this compound, like other phenylethanoid glycosides, originates from the shikimate pathway, leading to the formation of the core phenylethanoid and acyl moieties. However, the specific enzymes responsible for the glycosylation and acylation steps in the assembly of this compound are yet to be definitively identified and characterized. Metabolomic studies on Forsythia suspensa have revealed correlations between various metabolites, which may provide clues to the biosynthetic relationships between compounds. For instance, cluster analysis has suggested that compounds like forsythialan B and phillygenin, as well as 11-methyl-forsythide and forsythoside (B13851194) B, may share similar biosynthetic processes. nih.gov The elucidation of these pathways is a critical step toward the biotechnological production of this compound.
Similarly, the metabolic pathways of this compound in the body are not fully understood. Identifying the metabolic enzymes, the resulting metabolites, and their own potential bioactivities or toxicities is crucial for predicting the compound's efficacy and safety profile. Future research should focus on utilizing advanced techniques such as transcriptomics, proteomics, and metabolomics, combined with traditional enzymatic assays, to map out the complete biosynthetic and metabolic pathways of this compound.
Discovery of Novel Bioactive this compound Analogs
The natural structure of this compound provides an excellent scaffold for the synthesis of novel analogs with potentially improved bioactivity, selectivity, and pharmacokinetic properties. The generation of a library of this compound analogs through structural modification is a promising strategy to enhance its therapeutic potential. Key areas for modification could include the aglycone, the sugar moieties, and the acyl groups. For instance, altering the substitution pattern on the aromatic rings or modifying the sugar chain could significantly impact the molecule's interaction with biological targets.
The synthesis and evaluation of analogs of other natural products have demonstrated the viability of this approach. For example, the synthesis of flavone (B191248) analogs has led to the discovery of compounds with potent anticancer and anti-inflammatory activities. scielo.br Similarly, the synthesis of analogs of the natural tetrapeptide Goralatide resulted in a compound with enhanced stability and cytotoxic activity against various cancer cell lines. nih.gov A systematic approach to the synthesis and screening of this compound analogs could lead to the identification of new drug candidates with superior pharmacological profiles. This endeavor would involve a combination of synthetic chemistry, computational modeling, and high-throughput screening to efficiently explore the structure-activity relationships.
Application of Advanced Analytical Techniques for Deeper Characterization
A comprehensive characterization of this compound is essential for its development as a therapeutic agent. Advanced analytical techniques play a pivotal role in the purification, structural elucidation, and quantification of this compound. Techniques such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and Triple Quadrupole Mass Spectrometry (UPLC-ESI-QQQ-MS/MS) have been successfully employed for the metabolome analysis of Forsythia species, enabling the identification and quantification of various constituents, including phenylethanoid glycosides. nih.gov
For a deeper characterization of this compound, a multi-faceted analytical approach is necessary. High-resolution mass spectrometry (HRMS) can provide precise mass measurements for unambiguous molecular formula determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (e.g., COSY, HSQC, HMBC), is indispensable for the complete structural elucidation of this compound and its potential analogs. Furthermore, advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and comprehensive two-dimensional liquid chromatography (LCxLC), can offer superior separation and resolution for the analysis of complex plant extracts containing this compound. The application of these advanced analytical methods will not only ensure the quality and consistency of this compound preparations but also facilitate the discovery of novel related compounds.
Development of Standardized Extracts and Production Methods
For the clinical application of herbal medicines, the development of standardized extracts with consistent quality and potency is a prerequisite. The concentration of this compound in Forsythia plants can vary depending on factors such as the plant part, geographical location, and harvest time. Therefore, establishing standardized extraction and production methods is crucial to ensure a consistent supply of this compound for research and potential therapeutic use.
Recent studies have focused on developing efficient and environmentally friendly extraction methods. For instance, a green extraction process using β-cyclodextrin has been developed for the extraction of active ingredients from Forsythia suspensa leaves, resulting in higher yields of forsythoside A, phillyrin (B1677687), and phillygenol compared to traditional methods. mdpi.com Optimization of extraction parameters such as solvent type, temperature, time, and solid-to-liquid ratio is essential to maximize the yield of this compound while minimizing the extraction of undesirable compounds. Furthermore, the development of robust analytical methods for the quantification of this compound in the extracts is necessary for quality control and standardization.
| Extraction Method | Key Parameters Optimized | Advantages |
| β-Cyclodextrin-Assisted Extraction | Ratio of plant material to β-CD, solid-liquid ratio, temperature, pH | Green process, higher extraction yields of active compounds. mdpi.com |
| Organic Solvent Extraction | Solvent type (e.g., ethanol), temperature, time | Effective for a wide range of compounds. |
| Hot Water Extraction | Temperature, time, pressure | Environmentally friendly, suitable for polar compounds. |
Exploration of New Preclinical Models for Broader Therapeutic Applications
Preclinical models are indispensable tools for evaluating the efficacy and safety of new drug candidates before they enter human clinical trials. mdpi.com While some preclinical studies have investigated the pharmacological activities of this compound, there is a need to explore a broader range of preclinical models to fully understand its therapeutic potential. The selection of appropriate animal models that accurately mimic human diseases is critical for the successful translation of preclinical findings to the clinic. mdpi.comnih.gov
Given the known anti-inflammatory and antioxidant properties of this compound, its efficacy should be evaluated in a variety of preclinical models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders. For its potential antiviral activity, models of viral infections are warranted. Furthermore, considering its neuroprotective effects, animal models of neurodegenerative diseases like Parkinson's and Alzheimer's disease would be highly relevant. The use of genetically engineered models and humanized animal models can provide more predictive data on the compound's efficacy and mechanism of action in a human-like physiological context. nih.gov
Advanced Mechanistic Studies to Identify Primary and Secondary Targets
Understanding the molecular mechanisms of action and identifying the direct biological targets of this compound are fundamental to its rational development as a therapeutic agent. While some studies have pointed to the modulation of signaling pathways such as NF-κB and the production of inflammatory mediators like TNF-α, the primary and secondary molecular targets of this compound remain to be fully elucidated. researchgate.net
Advanced mechanistic studies employing a range of "omics" technologies can provide a comprehensive view of the cellular and molecular effects of this compound. Techniques such as chemical proteomics can be used to identify direct protein targets by using this compound-based chemical probes. Transcriptomics and proteomics can reveal changes in gene and protein expression profiles in response to this compound treatment, offering insights into the affected signaling pathways and cellular processes. Network pharmacology is another powerful tool that can be used to predict potential targets and mechanisms of action by integrating information from multiple databases. researchgate.net A thorough understanding of its molecular targets will not only validate its therapeutic potential but also aid in the identification of biomarkers for patient selection and monitoring treatment response.
Sustainable Production and Biotechnological Applications
The reliance on the extraction from plant sources for natural products like this compound can be unsustainable and subject to environmental and geographical variability. Biotechnological approaches offer a promising alternative for the sustainable and scalable production of this compound. Plant cell and tissue culture techniques, as well as microbial fermentation, are attractive platforms for the production of high-value plant secondary metabolites. nih.gov
The elucidation of the this compound biosynthetic pathway is a prerequisite for its production in heterologous systems such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). By introducing the relevant biosynthetic genes into these microorganisms, it may be possible to achieve a consistent and high-yield production of this compound. Furthermore, synthetic biology approaches can be employed to engineer the metabolic pathways in these host organisms to optimize the production of this compound and its analogs. nih.gov Biotechnological production not only ensures a sustainable supply but also opens up opportunities for the creation of novel this compound derivatives through metabolic engineering.
Integration of Traditional Knowledge with Modern Scientific Research
The trajectory of this compound from a component of traditional herbal remedies to a subject of modern pharmacological investigation serves as a compelling example of how ethnobotanical knowledge can guide scientific discovery. The historical use of plants containing this compound, particularly Forsythia suspensa, in traditional medicine systems has provided a crucial foundation for contemporary research into its therapeutic potential.
For millennia, the fruit of Forsythia suspensa (known as Lianqiao in Traditional Chinese Medicine or TCM) has been a cornerstone of herbal medicine in China, Japan, and Korea. researchgate.netnih.gov It is traditionally used to treat conditions characterized by "heat" and "toxins," such as fever, inflammation, sore throat, tonsillitis, and skin infections like boils and carbuncles. researchgate.netmedicinalforestgardentrust.orgtimbercreekfarmer.com In TCM, Forsythia is classified as a bitter and pungent herb with properties of "clearing heat and detoxification," making it a primary ingredient in formulas for fevers, acne, and skin infections. medicinalforestgardentrust.org This extensive history of use provided the initial impetus for scientists to explore the plant's chemical constituents and validate its purported medicinal effects.
Modern scientific research has largely substantiated the ethnopharmacological claims associated with this compound-containing plants. The traditional application of Forsythia for treating inflammatory ailments and infections directly led researchers to investigate its anti-inflammatory, antibacterial, and antiviral properties. researchgate.netfrontiersin.org this compound, identified as a major phenylethanoid glycoside in the plant, has been shown to possess significant anti-inflammatory, antioxidant, antiviral, and antibacterial activities. researchgate.netdoaj.org This validation bridges the gap between traditional terminology and modern scientific understanding; for instance, the TCM concept of "clearing heat" aligns with the scientifically demonstrated antipyretic (fever-reducing) and anti-inflammatory effects of this compound. frontiersin.org
The integration of traditional knowledge extends to the specific parts of the plant used and their preparation. In TCM, the fruit of Forsythia is harvested at two different stages of ripeness—green (Qing Qiao) and fully ripe (Lao Qiao)—for different applications. nih.govmedicinalforestgardentrust.org Scientific analysis has revealed that the greener fruit, Qingqiao, contains higher levels of forsythiaside, providing a chemical basis for this traditional practice. nih.gov Furthermore, other parts of the plant, such as the leaves and twigs, are also used traditionally. medicinalforestgardentrust.org Decoctions of leaves and twigs have been used to treat breast cancer, while leaf infusions are used for sore throats and colds. medicinalforestgardentrust.orgtimbercreekfarmer.com Modern research has confirmed that the leaves are also a rich source of bioactive compounds, including forsythiaside, and are used to make medicinal teas. nih.govnih.gov
This synergy between old and new knowledge is creating a powerful paradigm for drug discovery. The established safety and efficacy of traditional remedies, developed over centuries of human use, offer a valuable starting point for identifying new therapeutic agents. researchgate.net The investigation into this compound is a clear illustration of this "reverse pharmacology" approach, where a history of traditional use guides the search for active compounds and the elucidation of their mechanisms of action. doaj.org For example, the proven efficacy of TCM formulas containing Forsythia, such as Shuang-Huang-Lian and Lianhua-Qingwen capsules, in treating respiratory viral infections has spurred research into the specific role of this compound in these preparations. researchgate.netdoaj.org
While Forsythia suspensa is the most well-known source, forsythosides have been identified in over 90 other plant species. researchgate.netdoaj.org This knowledge opens new avenues for research, prompting scientists to investigate other plants used in traditional medicine systems worldwide for similar ailments (e.g., inflammation, viral infections) to see if they also contain this compound or related phenylethanoid glycosides. For instance, plants like Marrubium vulgare (horehound) and Verbascum thapsus (mullein), which have a history of use in European folk medicine for respiratory conditions, are known to contain related compounds, suggesting a potential convergence of traditional knowledge across different cultures. researchgate.net This cross-cultural validation strengthens the case for the therapeutic utility of this class of compounds and highlights the potential for discovering new sources and applications by integrating diverse ethnobotanical knowledge with modern analytical and pharmacological techniques.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phillyrin |
| Rutin (B1680289) |
| Phillygenin |
| Oleanolic acid |
| Pinoresinol (B1678388) |
| Rengyol |
| Cornoside |
| Gallic acid |
| Chlorogenic acid |
| Matairesinol (B191791) |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Forsythide in plant extracts?
this compound identification requires a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection (λ = 240–280 nm) is standard for preliminary separation, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . For quantification, mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) modes improves sensitivity, especially in complex matrices. Key parameters:
| Technique | Parameters | Application |
|---|---|---|
| HPLC-UV | C18 column, 0.1% formic acid/ACN gradient | Isolation and purity assessment |
| NMR | 500 MHz, DMSO-d6 solvent | Structural elucidation |
| LC-MS/MS | ESI+ mode, m/z 300–600 range | Quantification in biological samples |
Q. How can this compound be isolated from Forsythia suspensa with minimal degradation?
Optimal isolation involves cold ethanol extraction (4°C, 48 hrs) to preserve labile glycosides, followed by liquid-liquid partitioning (ethyl acetate:water, 3:1). Column chromatography with Sephadex LH-20 and preparative HPLC (C18 column, 5 µm particle size) achieves >95% purity. Critical considerations:
- Avoid prolonged exposure to light and high temperatures (>40°C) to prevent hydrolysis of ester bonds .
- Validate purity via triple-phase NMR (¹H, ¹³C, HSQC) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What experimental designs are robust for investigating this compound’s anti-inflammatory mechanisms in vitro?
Use a tiered approach:
- Primary screening : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages (dose range: 1–100 µM).
- Mechanistic studies : Employ Western blotting (NF-κB p65, IκBα phosphorylation) and siRNA knockdowns (e.g., TLR4) to confirm target pathways .
- Controls : Include dexamethasone (positive control) and vehicle-only groups. Common pitfalls: Cytotoxicity at high doses (validate via MTT assay) and batch-to-batch variability in plant extracts (standardize via LC-MS fingerprinting) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from:
- Source variability : Geographic origin of Forsythia suspensa affects metabolite profiles. Use authenticated plant material (voucher specimens) and report extraction protocols in detail .
- Assay conditions : Differences in cell lines (e.g., THP-1 vs. RAW 264.7) or endotoxin levels in LPS batches. Replicate studies across ≥2 independent labs.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (α = 0.05) and report effect sizes. Meta-analyses of existing data are recommended .
Q. What methodologies are suitable for studying this compound’s pharmacokinetics in preclinical models?
- In vivo : Administer this compound (oral/intravenous) to Sprague-Dawley rats (n ≥ 6/group). Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hrs.
- Analytical workflow : Protein precipitation (ACN:plasma, 3:1), LC-MS/MS quantification (LOQ ≤ 1 ng/mL).
- Key parameters : Calculate AUC, Cmax, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Address low bioavailability via co-administration with absorption enhancers (e.g., piperine) .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound-related experiments?
- Documentation : Adhere to the ARRIVE guidelines for preclinical studies. Include raw data (e.g., NMR spectra, chromatograms) as supplementary files .
- Reagent validation : Certify solvent purity (HPLC-grade), cell line authenticity (STR profiling), and antibody specificity (knockout controls).
- Data sharing : Deposit datasets in repositories like Zenodo or Figshare with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
